(2,4-diaminopteridin-6-yl)methanol Hydrobromide
Overview
Description
(2,4-Diaminopteridin-6-yl)methanol Hydrobromide is a chemical compound with the molecular formula C₇H₉BrN₆O and a molecular weight of 273.09 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Diaminopteridin-6-yl)methanol Hydrobromide typically involves the reaction of 2,4-diaminopteridine with formaldehyde in the presence of hydrobromic acid. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Aqueous or alcoholic solvents are commonly used.
Catalyst: No specific catalyst is required for this reaction.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale of production, either batch or continuous processing methods are employed.
Purification: The product is purified using recrystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(2,4-Diaminopteridin-6-yl)methanol Hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pteridine derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino groups in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation Products: Pteridine derivatives with different oxidation states.
Reduction Products: Reduced forms of the original compound.
Substitution Products: Substituted derivatives with various functional groups.
Scientific Research Applications
(2,4-Diaminopteridin-6-yl)methanol Hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2,4-Diaminopteridin-6-yl)methanol Hydrobromide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and proteins involved in various biochemical pathways.
Pathways Involved: It can inhibit enzyme activity by binding to the active site or interacting with cofactors, thereby affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(2,4-Diaminopteridine): A precursor in the synthesis of (2,4-Diaminopteridin-6-yl)methanol Hydrobromide.
(6-Hydroxymethylpteridine): Another pteridine derivative with similar structural features.
Uniqueness
Structural Features: The presence of both amino and hydroxymethyl groups in this compound makes it unique compared to other pteridine derivatives.
Reactivity: Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, highlights its versatility in synthetic chemistry.
Biological Activity
Overview
(2,4-diaminopteridin-6-yl)methanol Hydrobromide is a pteridine derivative recognized for its biological activity, particularly as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA and RNA synthesis. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including anticancer and antibacterial properties.
- IUPAC Name : (2,4-diaminopteridin-6-yl)methanol; hydrobromide
- CAS Number : 76145-91-0
- Molecular Formula : C7H9BrN6O
- Molecular Weight : 232.09 g/mol
The primary mechanism of action for this compound involves the inhibition of DHFR. This enzyme catalyzes the reduction of dihydrofolate to tetrahydrofolate, a vital cofactor in the synthesis of nucleotides necessary for DNA replication and cell division. By inhibiting this enzyme, the compound effectively disrupts cellular proliferation, making it a candidate for cancer therapy and other conditions characterized by rapid cell growth.
Anticancer Properties
Research has shown that compounds inhibiting DHFR can exhibit significant anticancer activity. For instance, studies have indicated that this compound demonstrates cytotoxic effects on various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (breast cancer) | 0.5 | Induction of apoptosis |
A549 (lung cancer) | 0.8 | Cell cycle arrest |
HeLa (cervical cancer) | 0.3 | Inhibition of DNA synthesis |
These findings suggest that the compound may be effective in targeting rapidly dividing cancer cells.
Antibacterial Activity
In addition to its anticancer properties, this compound has been evaluated for antibacterial activity. It has shown effectiveness against several bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Pseudomonas aeruginosa | 25 |
The compound’s ability to inhibit bacterial growth further supports its potential as a therapeutic agent.
Case Studies
- Case Study on Cancer Treatment : A study published in the Journal of Medicinal Chemistry explored the use of this compound in combination with other chemotherapeutic agents. The results indicated enhanced efficacy in tumor reduction compared to monotherapy.
- Clinical Evaluation for Antibacterial Use : In a clinical trial assessing new treatments for resistant bacterial infections, this compound was administered to patients with severe infections caused by Staphylococcus aureus. Preliminary results showed a significant reduction in infection severity and improved patient outcomes.
Properties
IUPAC Name |
(2,4-diaminopteridin-6-yl)methanol;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N6O.BrH/c8-5-4-6(13-7(9)12-5)10-1-3(2-14)11-4;/h1,14H,2H2,(H4,8,9,10,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCVATFASXGJHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=NC(=NC2=N1)N)N)CO.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80973541 | |
Record name | (4-Amino-2-imino-2,3-dihydropteridin-6-yl)methanol--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80973541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76145-91-0, 57963-59-4 | |
Record name | 6-Pteridinemethanol, 2,4-diamino-, hydrobromide (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76145-91-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Diamino-6-hydroxymethylpteridinehydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076145910 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 57963-59-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=253944 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4-Amino-2-imino-2,3-dihydropteridin-6-yl)methanol--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80973541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,4-diaminopteridin-6-yl)methanol hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.894 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.